molecular formula C12H11ClO3 B2390294 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one CAS No. 743452-20-2

4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No. B2390294
CAS RN: 743452-20-2
M. Wt: 238.67
InChI Key: VVIUWQFKBOEJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one, also known as CMEC, is a synthetic compound used in a variety of scientific research applications. It is a member of the 2H-chromen-2-one family, which consists of compounds that possess a chromen-2-one ring structure. CMEC has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments. In

Scientific Research Applications

4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been used in a variety of scientific research applications, including the study of its effects on gene expression, enzyme activity, and protein-protein interactions. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been used to study its effects on cell proliferation and apoptosis. 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has also been used in the study of its effects on the immune system and its potential role in the treatment of certain diseases.

Mechanism of Action

The exact mechanism of action of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is not yet fully understood. However, it is believed that 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one may act as an agonist at certain receptors, such as the 5-HT2A receptor, and as an antagonist at other receptors, such as the 5-HT1A receptor. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been found to interact with certain enzymes, such as cyclooxygenase-2, and to modulate the expression of certain genes.
Biochemical and Physiological Effects
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been found to have a variety of biochemical and physiological effects. For example, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been found to modulate the expression of certain genes and to alter the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is an advantageous compound to use in laboratory experiments due to its stability, low toxicity, and ability to interact with a variety of receptors and enzymes. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is relatively easy to synthesize and can be stored for long periods of time without degradation. However, the exact mechanism of action of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is still not fully understood, and the compound has a limited number of applications.

Future Directions

There are a number of potential future directions for the use of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one in scientific research. For example, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one could be used to study its effects on other receptors and enzymes, as well as its potential role in the treatment of various diseases. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one could be used to develop new drugs or therapies for the treatment of various conditions. Finally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one could be used to study its effects on gene expression and its potential role in the regulation of various cellular processes.

Synthesis Methods

The synthesis of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a multi-step process that begins with the reaction of 4-chloromethylbenzoic acid and 2-ethyl-7-hydroxy-2H-chromen-2-one. This reaction is carried out in a solvent such as dichloromethane and requires the presence of a base such as sodium hydroxide. The reaction is followed by a hydrolysis step to form the desired product, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one.

properties

IUPAC Name

4-(chloromethyl)-6-ethyl-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-2-7-3-9-8(6-13)4-12(15)16-11(9)5-10(7)14/h3-5,14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUWQFKBOEJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one

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